molecular formula C25H22ClN3O5 B296703 ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

Katalognummer B296703
Molekulargewicht: 479.9 g/mol
InChI-Schlüssel: PSPKMANJNUAKRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate, also known as Compound A, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A is not completely understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to contribute to inflammation and pain.
Biochemical and Physiological Effects:
ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to possess potent anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines. Additionally, it has been found to exhibit antioxidant properties, protecting cells from oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity in various animal models. However, its limited solubility in water can pose a challenge for its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A. One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A and its potential applications in the treatment of various inflammatory disorders and cancers. Furthermore, the potential use of ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A as an antioxidant and its effects on oxidative stress need to be investigated. Finally, the development of more water-soluble derivatives of ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A can be explored to overcome its limitations for use in certain experiments.
Conclusion:
In conclusion, ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potent anti-inflammatory and analgesic effects, anti-cancer properties, and antioxidant properties make it a promising candidate for the development of drugs for various diseases. Further research is needed to fully understand the mechanism of action of ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A and its potential applications in the treatment of various diseases.

Synthesemethoden

Ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl)-acetic acid with ethyl 2-methyl-3-oxobutanoate in the presence of a base to form ethyl 2-(3-chloro-4-{[(2-cyanobenzyl)oxy]carbonyl}-5-methoxyphenyl)-4-methyl-3-oxobutanoate. This intermediate compound is then reacted with ammonium acetate and acetic anhydride to form ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory disorders, such as rheumatoid arthritis and osteoarthritis. Additionally, ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A has been shown to possess potent anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs.

Eigenschaften

Molekularformel

C25H22ClN3O5

Molekulargewicht

479.9 g/mol

IUPAC-Name

ethyl 6-amino-4-[3-chloro-4-[(2-cyanophenyl)methoxy]-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C25H22ClN3O5/c1-4-32-25(30)21-14(2)34-24(29)18(12-28)22(21)17-9-19(26)23(20(10-17)31-3)33-13-16-8-6-5-7-15(16)11-27/h5-10,22H,4,13,29H2,1-3H3

InChI-Schlüssel

PSPKMANJNUAKRP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3C#N)OC)C#N)N)C

Kanonische SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3C#N)OC)C#N)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.